1,2,3,6-Tetrachlorodibenzo-P-dioxin
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,6-tetrachlorodibenzo-p-dioxin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O2/c13-5-2-1-3-7-11(5)18-8-4-6(14)9(15)10(16)12(8)17-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZBZSVTUSXISZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC3=CC(=C(C(=C3O2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073622 | |
| Record name | 1,2,3,6-Tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71669-25-5 | |
| Record name | 1,2,3,6-Tetrachlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071669255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,6-Tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,6-TETRACHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36HOW91CZV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Formation and Environmental Sources of 1,2,3,6 Tetrachlorodibenzo P Dioxin
Anthropogenic Formation Pathways
The primary sources of 1,2,3,6-TCDD and other dioxins are human activities. Historical data strongly suggest that anthropogenic activities are the main contributors to the environmental burden of these compounds. nih.gov
Combustion Processes
Incomplete combustion is a significant source of dioxin formation, including 1,2,3,6-TCDD. epa.gov
Waste Incineration: Municipal, medical, and industrial waste incinerators are major sources of dioxin emissions. nih.govcdc.govnih.gov The process of burning waste, especially materials containing chlorine and carbon, can lead to the formation of various PCDD congeners. propertyinsurancecoveragelaw.comgulffire.comrandrmagonline.com The temperature and efficiency of combustion play a crucial role in the amount and type of dioxins produced. ifrf.netwikipedia.org For instance, backyard burning of waste can create higher levels of dioxins than industrial incinerators due to lower temperatures and incomplete combustion. randrmagonline.com
Fuel Burning: The combustion of fossil fuels and wood also contributes to the release of dioxins into the environment. nih.govepa.govwikipedia.org This includes emissions from power plants, home heating systems, and motor vehicles. nih.govepa.gov
Industrial Chemical Manufacturing By-products
1,2,3,6-TCDD can be formed as an unintended contaminant during the manufacturing of certain chemicals.
Chlorophenols and Herbicides: Historically, the production of chlorophenols, such as 2,4,5-trichlorophenol (B144370) (TCP), and the herbicides derived from them, like 2,4,5-T and silvex, were significant sources of TCDD contamination. nih.govwikipedia.orgcdc.gov Although the production of many of these chemicals has been discontinued (B1498344) in several countries, they remain a legacy source of environmental contamination. cdc.govcdc.gov
Pulp and Paper Industry: The chlorine bleaching process used in pulp and paper mills has also been identified as a source of dioxin formation. nih.govepa.govnih.gov
Natural Formation Processes
While anthropogenic sources are dominant, natural processes can also lead to the formation of dioxins.
Forest Fires: The "Trace Chemistries of Fire Hypothesis" suggests that natural combustion events like forest fires can form dioxins. nih.gov The burning of large volumes of organic matter, which naturally contains chlorine, can create conditions suitable for dioxin synthesis. propertyinsurancecoveragelaw.comgulffire.comtheredguidetorecovery.com
Volcanic Activity: Volcanic eruptions are another potential natural source of dioxins, although evidence for this being a major contributor is limited. nih.govnih.govnih.gov
Molecular Mechanisms of Dioxin Thermal Formation
The formation of dioxins in thermal processes is complex and can occur through several mechanisms.
De Novo Synthesis: This is a key mechanism for dioxin formation, particularly in the post-combustion zones of incinerators at lower temperatures (around 300°C). tandfonline.com It involves the reaction of elemental carbon, oxygen, and chlorine on the surface of fly ash particles, often catalyzed by metals like copper. ifrf.nettandfonline.cominderscienceonline.comresearchgate.net This process starts from the basic elements and builds the dioxin molecule "from scratch." ifrf.netresearchgate.net Studies have shown that de novo synthesis is a significant contributor to dioxin emissions from waste incineration. tandfonline.comnih.gov
Table 1: Key Factors Influencing De Novo Synthesis of Dioxins
| Factor | Description |
| Temperature | Optimal formation occurs in the range of 200-400°C. tandfonline.comresearchgate.net |
| Carbon Source | Unburned carbon in fly ash is a primary reactant. inderscienceonline.comresearchgate.netinderscienceonline.com |
| Chlorine Source | Chlorides present in the waste material provide the chlorine atoms. inderscienceonline.comresearchgate.netinderscienceonline.com |
| Catalysts | Metals, particularly copper, on the surface of fly ash catalyze the reactions. ifrf.netinderscienceonline.comresearchgate.net |
| Oxygen | Necessary for the oxidation reactions involved in the synthesis. tandfonline.com |
Table 2: Investigated Materials in De Novo Synthesis Studies researchgate.net
| Material | Description |
| Real fly-ash | Collected from electrostatic precipitators or baghouse filters of incinerators. |
| Solvent extracted, real fly-ash | Fly-ash treated to remove organic compounds. |
| Thermally treated fly-ash | Heated to oxidize native carbon, which is then replaced by activated carbon. |
| Model fly-ash (MFA) | A synthetic mixture created in a laboratory to simulate real fly-ash. |
Acknowledgment of Data Scarcity for 1,2,3,6-Tetrachlorodibenzo-p-dioxin and Proposed Alternatives
The vast majority of scientific literature on tetrachlorodibenzo-p-dioxins is overwhelmingly focused on the most toxic and well-studied isomer, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD) . Research on other isomers, such as 1,2,3,4-TCDD and 1,3,6,8-TCDD, is also available to a lesser extent, but provides only a generalized understanding of how tetrachlorinated dioxins behave in the environment.
Due to this critical data gap, it is not currently feasible to generate a thorough, informative, and scientifically accurate article that focuses solely on the environmental fate and transport dynamics of this compound as per the provided outline. The core requirements of the request, including detailed research findings and data tables specific to this compound, cannot be met with the currently accessible information.
Proposed Alternatives:
To address your interest in the environmental behavior of this class of compounds, we propose the following alternative approaches:
A Limited Report on this compound: We can proceed with generating a concise article that primarily highlights the current state of knowledge, which is the profound lack of specific research on 1,2,3,6-TCDD. This report would detail its identification as a specific isomer and the absence of studies on its environmental distribution, transport, and degradation. This would be a very brief and cautionary overview.
A Broader Article on Tetrachlorodibenzo-p-dioxin Isomers: We can create a more comprehensive article that discusses the environmental fate and transport of tetrachlorodibenzo-p-dioxins as a chemical group. This article would utilize available data from well-studied isomers like 2,3,7,8-TCDD, 1,2,3,4-TCDD, and 1,3,6,8-TCDD as surrogates to infer the likely behavior of 1,2,3,6-TCDD. It would be explicitly stated throughout the article that the presented data pertains to other isomers and is being used to provide an estimated environmental profile for 1,2,3,6-TCDD due to the absence of specific information. This approach would allow for a more detailed and informative article that adheres to the requested structure, with the necessary scientific caveats.
We await your guidance on how you would like to proceed.
Environmental Fate and Transport Dynamics of 1,2,3,6 Tetrachlorodibenzo P Dioxin
Environmental Transformation and Degradation Pathways
Microbial Biotransformation (Aerobic and Anaerobic Dechlorination)
Microbial biotransformation is a key process that can lead to the alteration and potential detoxification of PCDDs in the environment. jst.go.jp This process is mediated by a diverse range of microorganisms, including bacteria and fungi, under both aerobic and anaerobic conditions. jst.go.jp The primary mechanisms involve the removal of chlorine atoms (dechlorination) and the cleavage of the aromatic ring structure.
Aerobic Dechlorination
Under aerobic conditions, certain bacteria can co-metabolically degrade chlorinated dioxins. This process is typically initiated by powerful enzymes known as dioxygenases, which attack the aromatic rings. jst.go.jp Bacteria capable of degrading compounds with similar structures, such as dibenzofuran (B1670420) or carbazole, have shown activity towards chlorinated dioxins. nih.govresearchgate.net For instance, the bacterium Sphingomonas wittichii RW1, known for its ability to utilize dibenzo-p-dioxin (B167043), has been shown to transform various chlorinated congeners. researchgate.net
Research on the closely related isomer 1,2,3,4-tetrachlorodibenzo-p-dioxin (B167077) (1,2,3,4-TCDD) demonstrated that Sphingomonas wittichii RW1 can transform it into chlorinated catechol derivatives. researchgate.net The initial enzymatic attack involves an angular dioxygenase that cleaves the ether bond, leading to the formation of unstable intermediates that are further metabolized. researchgate.net The resulting metabolites from the transformation of 1,2,3,4-TCDD were identified as 3,4,5,6-tetrachlorocatechol and its methylated product, 2-methoxy-3,4,5,6-tetrachlorophenol. researchgate.net This pathway highlights a mechanism of aerobic breakdown that, while not completely mineralizing the compound, increases its polarity and potential for further degradation.
| Microorganism | TCDD Isomer Studied | Key Enzyme System | Observed Metabolites | Reference |
|---|---|---|---|---|
| Sphingomonas wittichii RW1 | 1,2,3,4-Tetrachlorodibenzo-p-dioxin | Dioxin-dioxygenase (DxnA1A2) | 3,4,5,6-Tetrachlorocatechol, 2-Methoxy-3,4,5,6-tetrachlorophenol | researchgate.net |
| Pseudomonas sp. strain CA10 | 1,2,3-Trichlorodibenzo-p-dioxin | Carbazole dioxygenase (CARDO) | Trichlorinated 2,2',3-trihydroxy-diphenyl ether derivatives | nih.gov |
Anaerobic Dechlorination
In anaerobic environments, such as deep sediments and certain soils, the primary microbial process for transforming PCDDs is reductive dechlorination. jst.go.jp This process involves the removal of chlorine atoms and their replacement with hydrogen atoms, which is carried out by organohalide-respiring bacteria. These bacteria use chlorinated compounds as electron acceptors in their metabolism. researchgate.net
Studies using anaerobic microcosms from contaminated sediments have demonstrated the potential for reductive dechlorination of various PCDDs. Research on 1,2,3,4-TCDD in anaerobic mixed cultures from river sediment showed that it was dechlorinated sequentially. jst.go.jp The primary dechlorination product was 1,2,4-trichlorodibenzo-p-dioxin (B167082) (1,2,4-TrCDD), which was subsequently transformed into dichlorodibenzo-p-dioxins (DCDDs). jst.go.jp The specific bacterium Dehalococcoides sp. strain CBDB1 has been identified as capable of dechlorinating 1,2,3,4-TCDD to less chlorinated congeners. researchgate.net This process is significant because the removal of chlorine atoms, particularly from the lateral positions (2, 3, 7, and 8), can substantially decrease the toxicity of the dioxin molecule.
| Microbial Source | TCDD Isomer Studied | Incubation Conditions | Observed Transformation Products | Reference |
|---|---|---|---|---|
| Anaerobic mixed cultures (Saale River sediment) | 1,2,3,4-Tetrachlorodibenzo-p-dioxin | Sediment slurry microcosms | 1,2,4-Trichlorodibenzo-p-dioxin, Dichlorodibenzo-p-dioxins | jst.go.jp |
| Dehalococcoides sp. strain CBDB1 (pure culture) | 1,2,3,4-Tetrachlorodibenzo-p-dioxin | Pure culture, anaerobic medium | 1,2,4-Trichlorodibenzo-p-dioxin, 1,3-Dichlorodibenzo-p-dioxin | researchgate.netresearchgate.net |
| Sediment microcosms (Kymijoki River) | 1,2,3,4-Tetrachlorodibenzofuran* | Anaerobic sediment microcosms | 1,3,4-Trichlorodibenzofuran, 1,3-Dichlorodibenzofuran | nih.gov |
*Study on a structurally similar tetrachlorodibenzofuran, demonstrating the pathway in contaminated sediments.
Environmental Transport and Fate Modeling Approaches
To understand and predict how 1,2,3,6-TCDD moves and persists in the environment, scientists use environmental fate and transport models. researchgate.net These mathematical models simulate the distribution of a chemical across different environmental compartments, including air, water, soil, and sediment. up.pt They are essential tools for risk assessment and for evaluating the potential impact of contaminants on ecosystems and human health. ca.gov
The most common type of model used for persistent organic pollutants like dioxins is the multimedia mass balance model, often based on the concept of fugacity. up.pt Fugacity, which can be thought of as the "escaping tendency" of a chemical from a phase, is used to describe the partitioning of the compound between different media. These models work by defining the environment as a series of interconnected boxes (compartments) and then calculating the rates of all significant transport and transformation processes. researchgate.net
Key processes simulated by these models include:
Emissions: The entry of the chemical into the environment.
Advection and Diffusion: Transport within and between compartments (e.g., wind dispersal in air, currents in water).
Intermedia Transport: Movement from one medium to another, such as atmospheric deposition (wet and dry) onto soil and water, and volatilization from soil or water back into the air.
Degradation: Chemical breakdown through processes like photolysis (by sunlight) and microbial biotransformation.
Bioaccumulation: Uptake into living organisms and transfer through food chains.
The accuracy of these models depends heavily on the quality of the input data, which includes chemical-specific properties (e.g., solubility, vapor pressure, octanol-water partition coefficient) and site-specific environmental characteristics (e.g., temperature, wind speed, organic carbon content of soil). rsc.org Models like CalTOX have been developed specifically for health risk assessments of soil contaminants like TCDD and integrate multimedia transport with exposure scenarios. ca.gov
| Modeling Approach | Key Principle | Environmental Compartments Typically Included | Key Processes Simulated | Primary Application |
|---|---|---|---|---|
| Multimedia Fugacity Models (e.g., ChemCAN, SimpleBox) | Equilibrium partitioning based on fugacity capacity. | Air, Water, Soil, Sediment, Vegetation, Biota | Intermedia transport (deposition, volatilization), degradation, advection. | Predicting overall environmental distribution and persistence. |
| Atmospheric Transport Models | Simulates dispersion in the atmosphere. | Atmosphere (often with multiple layers) | Wind transport, atmospheric chemistry (e.g., reaction with OH radicals), wet/dry deposition. | Assessing long-range transport and deposition patterns. |
| Physiologically Based Pharmacokinetic (PBPK) Models | Simulates uptake, distribution, metabolism, and excretion within an organism. | Organ tissues (Liver, Fat, Blood), Fetus | Absorption, distribution to tissues, metabolic transformation, excretion. | Modeling bioaccumulation and internal dose in organisms. oup.comnih.gov |
| Integrated Risk Assessment Models (e.g., CalTOX) | Combines fate and transport modeling with exposure pathway analysis. | Soil, Groundwater, Surface Water, Air, Plants | Multimedia transport, transformation, human exposure scenarios (inhalation, ingestion, dermal contact). | Site-specific human health risk assessment. ca.gov |
Molecular and Cellular Mechanisms of Action of 1,2,3,6 Tetrachlorodibenzo P Dioxin
Aryl Hydrocarbon Receptor (AhR) Pathway Activation
The biological effects of 1,2,3,6-tetrachlorodibenzo-p-dioxin (1,2,3,6-TCDD), a member of the dioxin family, are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). wikipedia.orgyoutube.com The AhR is a ligand-activated transcription factor that regulates the expression of a wide range of genes, including those involved in xenobiotic metabolism. youtube.com
Ligand Binding and Receptor Translocation to the Nucleus
In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. youtube.com Upon binding of a ligand such as 1,2,3,6-TCDD, the receptor undergoes a conformational change, leading to the dissociation of its associated proteins. youtube.com This activated AhR complex then translocates from the cytoplasm into the nucleus. wikipedia.orgpnas.org
Once in the nucleus, the AhR forms a heterodimer with the AhR nuclear translocator (ARNT). pnas.org This AhR-ARNT complex is the transcriptionally active form that binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) located in the promoter regions of target genes. pnas.org
Transcriptional Regulation of Target Genes (e.g., CYP1A1, CYP1A2, CYP1B1)
The binding of the AhR-ARNT complex to DREs initiates the transcription of a battery of genes. youtube.com Among the most well-characterized target genes are those encoding for cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP1B1. youtube.comnih.gov These enzymes are involved in the metabolism of a wide array of foreign compounds, including polycyclic aromatic hydrocarbons. youtube.com
The induction of these genes is a hallmark of exposure to AhR ligands like TCDDs. youtube.com The upregulation of CYP1A1, for instance, is a direct consequence of the AhR signaling pathway activation. youtube.com Studies have shown that the AhR/ARNT complex is essential for the maximal induction of CYP1A1 by TCDD. oup.com
Aryl Hydrocarbon Receptor (AhR)-Independent Mechanisms
While the AhR pathway is the primary mediator of TCDD toxicity, evidence suggests that AhR-independent mechanisms also contribute to the diverse effects of these compounds. oup.com Some studies have indicated that TCDD can activate various intracellular signal transduction pathways independently of the AhR. oup.com For example, TCDD has been shown to activate extracellular signal-regulated kinases (ERKs) and Jun N-terminal kinases (JNKs), which are components of the mitogen-activated protein kinase (MAPK) family. oup.com
Modulation of Intracellular Signal Transduction Pathways
1,2,3,6-TCDD can modulate various intracellular signal transduction pathways, contributing to its wide range of biological effects. oup.comnih.gov These pathways are complex networks of proteins that transmit signals from the cell surface to intracellular targets, ultimately leading to changes in cellular function. khanacademy.org
TCDD has been shown to affect signaling pathways involving protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs). oup.comnih.gov For example, studies have observed elevated expression of several PKC isozymes in cells transformed by TCDD. nih.gov Additionally, TCDD can activate MAPK pathways, such as the ERK and JNK pathways, which can in turn modulate the activity of the AhR complex and influence the expression of its target genes. oup.com The activation of these signaling cascades can have profound effects on cell proliferation, differentiation, and survival. mdpi.com
Table of Research Findings on this compound's Mechanisms of Action
| Mechanism Category | Specific Mechanism | Key Research Findings |
| Aryl Hydrocarbon Receptor (AhR) Pathway Activation | Ligand Binding and Receptor Translocation | 1,2,3,6-TCDD binds to the cytosolic AhR, causing it to translocate to the nucleus. wikipedia.orgpnas.org |
| Transcriptional Regulation | The activated AhR/ARNT complex binds to DREs, inducing the expression of genes like CYP1A1, CYP1A2, and CYP1B1. youtube.comnih.gov | |
| AhR-Independent Mechanisms | Signal Transduction Activation | 1,2,3,6-TCDD can activate MAPK pathways, including ERK and JNK, independently of the AhR. oup.com |
| Epigenetic Modifications | DNA Methylation | TCDD exposure is linked to altered DNA methylation patterns in genes. nih.govnih.gov |
| miRNA Dysregulation | TCDD can alter the expression of microRNAs, affecting post-transcriptional gene regulation. nih.gov | |
| Modulation of Intracellular Signal Transduction | Protein Kinase C (PKC) Pathway | TCDD exposure can lead to elevated expression of various PKC isozymes. nih.gov |
| Mitogen-Activated Protein Kinase (MAPK) Pathways | TCDD activates ERK and JNK pathways, which can modulate AhR activity. oup.com |
Advanced Analytical Methodologies for 1,2,3,6 Tetrachlorodibenzo P Dioxin
Sample Preparation and Extraction Techniques for Diverse Environmental Matrices
The initial and one of the most critical stages in the analysis of 1,2,3,6-TCDD from various environmental matrices is sample preparation and extraction. The primary goal is to efficiently isolate the analyte from complex sample matrices such as soil, sediment, water, and biological tissues, while minimizing the loss of the target compound and removing potential interferences.
Commonly employed extraction techniques for solid samples like soil and sediment include Soxhlet extraction and Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE). For aqueous samples, liquid-liquid extraction (LLE) using a separatory funnel is a traditional approach. scioninstruments.comt3db.ca A variety of solvents can be used for these extractions, with toluene (B28343) and hexane (B92381) being common choices. nist.gov
Following extraction, a multi-step cleanup process is essential to remove co-extracted interfering compounds. This typically involves column chromatography using various adsorbents. A common cleanup regimen may include columns packed with:
Acid/Base Modified Silica Gel: To remove acidic and basic interferences. nist.gov
Alumina: For further purification. nist.gov
Florisil: A magnesium-silicate-based adsorbent. nist.gov
Carbon-based materials: Such as activated carbon, which is particularly effective in separating planar molecules like PCDDs from non-planar interferences. nist.gov
The choice and sequence of these cleanup steps are tailored to the specific matrix and the analytical method to be used. For instance, a simplified manual sample clean-up using disposable preparation columns has been developed to reduce analysis time and cost. nist.gov
Table 1: Common Sample Preparation Techniques for TCDD Analysis
| Technique | Matrix Applicability | Principle | Key Advantages |
|---|---|---|---|
| Soxhlet Extraction | Soil, Sediment, Tissues | Continuous solid-liquid extraction with a recycling solvent. | Exhaustive extraction, well-established method. |
| Pressurized Liquid Extraction (PLE) | Soil, Sediment, Tissues | Extraction with solvents at elevated temperatures and pressures. | Faster than Soxhlet, reduced solvent consumption. |
| Liquid-Liquid Extraction (LLE) | Water | Partitioning of the analyte between two immiscible liquid phases. | Simple and effective for aqueous samples. |
| Solid-Phase Extraction (SPE) | Water, Extracts | Analyte is retained on a solid sorbent while the matrix passes through. | Reduced solvent use, potential for automation. t3db.ca |
High-Resolution Gas Chromatography (HRGC) for Isomer Separation
High-resolution gas chromatography (HRGC) is the cornerstone for separating the 22 different TCDD isomers, a critical step for the isomer-specific quantification of 1,2,3,6-TCDD. scioninstruments.com The separation is typically achieved using long capillary columns (e.g., 60 meters) with a narrow internal diameter. dioxin20xx.org
Advances in Chromatographic Column Selectivity and Resolution
The choice of the stationary phase of the GC column is paramount for achieving the necessary separation. While historically, 5% phenyl-methylpolysiloxane stationary phases (e.g., DB-5) were commonly used, significant advancements have led to the development of more selective phases for dioxin analysis. dioxin20xx.org Novel stationary phases with enhanced aromatic recognition capabilities have been introduced to improve the resolution of critical isomer pairs. dioxin20xx.org The selectivity of the stationary phase is the most influential factor in achieving optimal chromatographic resolution. dioxin20xx.org
Challenges in Isomer Specificity and Confirmation
A major challenge in the analysis of TCDDs is the potential for co-elution of different isomers, which can lead to inaccurate quantification. While advanced columns can separate many isomers, complete baseline separation of all 22 TCDD isomers on a single column is difficult. dioxin20xx.org Therefore, for regulatory purposes and to ensure the unambiguous identification of 1,2,3,6-TCDD, a second GC column with a different stationary phase (e.g., a more polar column) is often used for confirmation. dioxin20xx.org The presence of interferences from co-eluting compounds that are not completely removed during the cleanup process can also pose a challenge to isomer specificity. dioxin20xx.org
Table 2: Representative Retention Times of Selected TCDD Isomers on a Zebron ZB-Dioxin GC Column
| TCDD Isomer | Retention Time (minutes) |
|---|---|
| 1,3,6,8-TCDD | 25.56 |
| 1,3,7,9-TCDD | - |
| 1,2,3,6-TCDD | - |
| 1,2,3,4-TCDD | - |
| 2,3,7,8-TCDD | - |
High-Resolution Mass Spectrometry (HRMS) for Detection and Quantification
High-resolution mass spectrometry (HRMS) is considered the "gold standard" for the detection and quantification of PCDDs, including 1,2,3,6-TCDD, due to its high sensitivity and selectivity. epa.govnih.gov HRMS instruments can differentiate between ions with very small mass differences, which is crucial for distinguishing target analytes from isobaric interferences (compounds with the same nominal mass but different elemental compositions). windows.net
In HRMS analysis of TCDDs, the instrument is typically operated in the selected ion monitoring (SIM) mode, where only a few specific ions characteristic of the target analyte are monitored. For tetrachlorodibenzo-p-dioxins, these ions correspond to the molecular ion cluster. The ability to measure the exact mass of these ions with high accuracy provides a high degree of confidence in the identification of the compound. epa.gov
Gas Chromatography with Triple Quadrupole Mass Spectrometry (GC-QqQ-MS/MS)
In recent years, gas chromatography coupled with triple quadrupole mass spectrometry (GC-QqQ-MS/MS) has emerged as a viable and more cost-effective alternative to HRMS for the analysis of PCDDs. windows.netclu-in.org This technique has been recognized by regulatory bodies such as the European Union for confirmatory analysis. clu-in.org
In GC-QqQ-MS/MS, the first quadrupole is used to select a specific precursor ion (e.g., the molecular ion of 1,2,3,6-TCDD). This ion is then fragmented in the second quadrupole (the collision cell), and the third quadrupole is used to monitor specific product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity, effectively reducing background noise and interferences. windows.net
Table 3: Illustrative MRM Transitions for TCDD Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| TCDDs (general) | 320 | 257 | Variable |
| TCDDs (general) | 322 | 259 | Variable |
Note: Specific optimized parameters for 1,2,3,6-TCDD may vary depending on the instrument and method. jst.go.jp
Isotope Dilution Methods for Enhanced Accuracy and Precision
Isotope dilution is a powerful analytical technique used to enhance the accuracy and precision of quantitative analysis for compounds like 1,2,3,6-TCDD. nist.gov This method involves adding a known amount of an isotopically labeled analog of the target analyte (e.g., ¹³C₁₂-1,2,3,6-TCDD) to the sample at the beginning of the analytical procedure. nist.gov
Because the isotopically labeled standard is chemically identical to the native analyte, it behaves in the same way during extraction, cleanup, and chromatographic analysis. Any losses of the analyte during sample preparation will be mirrored by losses of the labeled standard. By measuring the ratio of the native analyte to the labeled internal standard in the final extract using mass spectrometry, the initial concentration of the native analyte in the sample can be accurately calculated, compensating for any procedural losses. researchgate.net This approach is fundamental to achieving reliable and reproducible results in trace-level dioxin analysis. nist.gov
Ecological Impact Assessment and Environmental Risk Frameworks for 1,2,3,6 Tetrachlorodibenzo P Dioxin
Bioaccumulation and Bioconcentration Factors in Non-Human Biota (e.g., Aquatic Organisms, Wildlife)
The lipophilic (fat-loving) nature of dioxins, including 1,2,3,6-TCDD, gives them a high potential to accumulate in the fatty tissues of organisms. epa.gov This process, known as bioaccumulation, can lead to concentrations in biota that are many times higher than in the surrounding environment, such as water or sediment. The movement and concentration of these compounds up the food chain is referred to as biomagnification. wikipedia.org
Bioaccumulation Factors (BAFs) and Bioconcentration Factors (BCFs) are key metrics used to quantify the accumulation potential of a chemical. BCF refers to the uptake of a chemical from the water alone, while BAF includes uptake from all sources, including water, food, and sediment. ca.gov
Table 1: Examples of Field Bioaccumulation Factors (BAFs) for 2,3,7,8-TCDD in Fish Species
| Species | Tissue | Mean BAF Range |
|---|---|---|
| Smallmouth Bass | Fillet | 11,500 - 24,600 |
| Brown Trout | Fillet | 17,900 - 28,300 |
| White Perch | Fillet | 3,000 - 7,500 |
| White Sucker | Whole Body | 78,500 - 106,000 |
Source: Data from studies on 2,3,7,8-TCDD in Maine rivers downstream of pulp and paper mills. nih.gov
In laboratory studies with other dioxin congeners, such as 1,2,3,4,6,7,8-HeptaCDD, log BCFs for several fish species have been determined, further illustrating the bioaccumulative nature of this chemical class. epa.gov Given that 1,2,3,6-TCDD is a tetrachlorinated dioxin, it is expected to be lipophilic and thus bioaccumulate in aquatic and terrestrial organisms, though specific factors are needed for a precise assessment.
Application of Toxicity Equivalence Factors (TEFs) in Ecological Risk Characterization
Dioxins and dioxin-like compounds typically occur in the environment as complex mixtures of various congeners, each with differing toxicological potencies. To assess the combined risk of these mixtures, the Toxicity Equivalence Factor (TEF) approach is used. wikipedia.org This method assigns a relative potency value to each congener compared to the most toxic form, 2,3,7,8-TCDD, which is given a TEF of 1.0. wikipedia.orgornl.gov The total toxicity of a mixture is then expressed as a single value, the Toxic Equivalency (TEQ). wikipedia.org
The TEF concept is based on the understanding that most of the toxic effects of these compounds are mediated through binding to the aryl hydrocarbon receptor (AhR). wikipedia.org The assignment of TEFs is a critical step in risk assessment and is based on a comprehensive review of available scientific data. ornl.gov
A crucial point for the ecological risk characterization of 1,2,3,6-TCDD is that international bodies like the World Health Organization (WHO) have primarily assigned TEFs to dioxin congeners that have chlorine atoms in the 2, 3, 7, and 8 positions. These 2,3,7,8-substituted congeners are considered to have significant dioxin-like toxicity. cdc.gov Congeners without this specific substitution pattern, such as 1,2,3,6-TCDD, are generally considered to have little to no dioxin-like toxicity and are often assigned a TEF of zero or are not included in TEQ calculations. However, it is important to note that the TEF approach has limitations and does not account for all potential toxic effects or interactions between different congeners. nih.gov
Table 2: WHO 2005 Toxicity Equivalence Factors for Dioxin Congeners Relevant to Ecological Risk
| Compound | TEF |
|---|---|
| Polychlorinated dibenzo-p-dioxins (PCDDs) | |
| 2,3,7,8-TCDD | 1 |
| 1,2,3,7,8-PeCDD | 1 |
| 1,2,3,4,7,8-HxCDD | 0.1 |
| 1,2,3,6,7,8-HxCDD | 0.1 |
| 1,2,3,7,8,9-HxCDD | 0.1 |
| 1,2,3,4,6,7,8-HpCDD | 0.01 |
| OCDD | 0.0003 |
Source: U.S. EPA, 2010. ornl.gov Note: 1,2,3,6-TCDD is not included in this list as it is not a 2,3,7,8-substituted congener.
Development and Application of Ecological Risk Assessment Conceptual Models
Ecological Risk Assessment (ERA) is a process that evaluates the likelihood of adverse ecological effects occurring from exposure to one or more stressors. dren.mil A key initial step in ERA is the development of a conceptual model. epa.gov This model is a representation that describes the relationships between stressors, the environment, and the ecological entities that may be affected. researchgate.netresearchgate.net
For a chemical stressor like 1,2,3,6-TCDD, a conceptual model would typically include the following components:
Sources: Identifying where the compound originates, such as industrial discharges, waste incineration, or historical contamination. nih.gov
Transport and Fate: Describing how the compound moves through the environment (e.g., in air, water, soil) and where it accumulates (e.g., in sediment, biota). cdc.gov
Exposure Pathways: Outlining how ecological receptors (e.g., fish, birds, mammals) come into contact with the compound, such as through ingestion of contaminated food or direct contact with contaminated sediment. ornl.gov
Receptors: Identifying the specific populations or communities of organisms that may be at risk.
Assessment Endpoints: Defining the specific ecological values to be protected, such as the reproductive success of a fish-eating bird species or the diversity of the benthic invertebrate community. dren.mil
While a specific conceptual model for 1,2,3,6-TCDD is not available, the generic framework for chemical risk assessment would be applied. This would involve characterizing the site, identifying potential sources and pathways, and hypothesizing the potential effects on relevant species and the ecosystem as a whole. researchgate.net
Assessment of Environmental Disturbances in Contaminated Ecosystems
Environmental disturbances from dioxin contamination can be severe and long-lasting. Historical events of high-level dioxin contamination, primarily involving 2,3,7,8-TCDD, illustrate the potential scope of such disturbances. For example, the industrial accident in Seveso, Italy, in 1976 led to widespread contamination, causing immediate and long-term harm to local wildlife and ecosystems. nih.gov Similarly, the use of Agent Orange, which was contaminated with 2,3,7,8-TCDD, during the Vietnam War resulted in the destruction of vast areas of forest and agricultural land. wikipedia.org
The assessment of environmental disturbances from a compound like 1,2,3,6-TCDD would involve:
Site Characterization: Measuring the concentration of the contaminant in various environmental media such as soil, sediment, and water.
Biological Surveys: Assessing the health, abundance, and diversity of plant and animal populations in the contaminated area compared to reference sites.
Biomarker Analysis: Analyzing tissues from local wildlife for evidence of exposure and physiological stress.
Ecosystem Function Analysis: Evaluating changes in key ecosystem processes, such as nutrient cycling or primary productivity.
In the Great Lakes region, pollution with dioxins and similar compounds has been linked to a range of adverse effects in wildlife, including developmental toxicity, reproductive problems, and immune system impairment in various species of birds, fish, and mammals. nih.gov
Interactions of 1,2,3,6-Tetrachlorodibenzo-p-dioxin with Co-occurring Environmental Stressors (e.g., Climate Change)
The ecological risk of 1,2,3,6-TCDD does not exist in a vacuum. Its effects can be influenced by other environmental stressors, including those associated with climate change. The combined effects of multiple stressors can be additive, synergistic (greater than the sum of their individual effects), or antagonistic.
Potential interactions between 1,2,3,6-TCDD and climate change-related stressors include:
Increased Mobilization: Climate change can lead to more frequent and intense extreme weather events, such as flooding and wildfires. Flooding can remobilize historically contaminated sediments, making dioxins available to organisms. Forest fires are also a source of dioxin formation and release.
Altered Bioavailability: Changes in environmental parameters like temperature and organic carbon content in soils and sediments, which can be influenced by climate change, may affect the bioavailability of dioxins to organisms.
Physiological Stress: Organisms already under stress from changing climate conditions (e.g., thermal stress) may be more susceptible to the toxic effects of chemical contaminants like 1,2,3,6-TCDD.
Understanding these interactions is crucial for a comprehensive ecological risk assessment, particularly in predicting future risks under changing environmental conditions. However, specific research on the interactive effects of 1,2,3,6-TCDD and climate change is currently lacking.
Environmental Remediation Technologies for 1,2,3,6 Tetrachlorodibenzo P Dioxin Contamination
Bioremediation Approaches
Bioremediation harnesses biological processes to degrade or transform hazardous substances into less toxic forms. It is often considered an environmentally friendly and cost-effective alternative to conventional physical and chemical treatments for persistent organic pollutants (POPs) like 1,2,3,6-TCDD. nih.govresearchgate.net
Microbial Degradation Technologies (e.g., Bioaugmentation, Biostimulation)
Microbial degradation is a cornerstone of bioremediation, relying on the metabolic activities of microorganisms to break down contaminants. For dioxins, this can occur under both aerobic and anaerobic conditions. nih.gov
Bioaugmentation involves the introduction of specific microbial strains or consortia with known degradative capabilities to a contaminated site to enhance the indigenous microbial population's ability to break down the target pollutant. nih.govresearchgate.net This is particularly useful when the native microbial community lacks the necessary metabolic pathways. Fungi and bacteria that can use dioxins as a carbon and energy source have been identified and are key candidates for bioaugmentation. nih.gov For instance, studies have shown that bioaugmentation with specific bacterial strains can significantly enhance the degradation of dioxins in soil. neptjournal.com
Biostimulation , on the other hand, focuses on stimulating the existing native microbial populations by modifying the environment and adding nutrients or electron acceptors such as phosphorus, nitrogen, and carbon sources. nih.govyoutube.com This approach can enhance the growth and activity of indigenous microorganisms capable of degrading dioxins. For example, the addition of halogenated co-amendments has been shown to enhance the dechlorination of chlorinated dioxins in sediments by promoting the growth of dehalogenating bacteria. oup.com
The mechanisms of microbial degradation of dioxins are complex. Under anaerobic conditions, the primary mechanism is reductive dechlorination, where chlorine atoms are removed from the dioxin molecule. jst.go.jpaitcv.ac.vn Aerobic degradation often involves dioxygenase enzymes that can cleave the aromatic rings of the dioxin structure. jst.go.jp
Table 1: Examples of Microorganisms Involved in Dioxin Degradation
| Microorganism Type | Genera | Degradation Pathway | Reference |
|---|---|---|---|
| Bacteria | Pseudomonas, Sphingomonas, Rhodococcus | Aerobic degradation, dioxygenase activity | neptjournal.comnih.gov |
| Bacteria | Dehalococcoides, Desulfitobacterium | Anaerobic reductive dechlorination | oup.com |
| Fungi | Penicillium, Phanerochaete chrysosporium | Ligninolytic enzymes (e.g., MnP, LiP) | nih.govasm.org |
Phytoremediation Strategies for Contaminated Soils
Phytoremediation is a green technology that utilizes plants to clean up contaminated environments. nih.govresearchgate.net This approach is particularly attractive for large areas of low-level contamination due to its low cost and aesthetic benefits. clu-in.org Several mechanisms are involved in phytoremediation:
Phytoextraction: The uptake of contaminants by plant roots and their translocation and accumulation in the above-ground biomass. mdpi.com
Phytostabilization: The use of plants to reduce the mobility and bioavailability of contaminants in the soil, thereby preventing their migration to groundwater or entry into the food chain. youtube.com
Phytodegradation: The breakdown of contaminants within the plant through metabolic processes.
Rhizodegradation: The breakdown of contaminants in the soil through the microbial activity in the plant's root zone (rhizosphere).
Research has shown that certain agricultural crops, such as zucchini, cucumber, and wheat, hold promise for dioxin removal through mechanisms like root uptake and transpiration. nih.gov The effectiveness of phytoremediation can be enhanced by combining it with other techniques. For example, aided phytoremediation using alfalfa in conjunction with arbuscular mycorrhizal fungi, biosurfactants, and dioxin-degrading bacteria has shown increased dissipation of dioxins from aged contaminated soil. nih.gov
Table 2: Plants with Potential for Dioxin Phytoremediation
| Plant Species | Common Name | Mechanism | Reference |
|---|---|---|---|
| Cucurbita pepo | Zucchini, Pumpkin | Phytoextraction | nih.gov |
| Triticum aestivum | Wheat | Phytoextraction | nih.gov |
| Medicago sativa | Alfalfa | Aided Phytoremediation | nih.gov |
| Chrysopogon zizanioides | Vetiver Grass | Phytoremediation | researchgate.net |
Advanced Physical and Chemical Treatment Technologies (e.g., Nanoremediation)
For sites with high concentrations of 1,2,3,6-TCDD, more aggressive treatment technologies are often required. Advanced physical and chemical methods offer faster and more complete degradation of these persistent pollutants.
Nanoremediation is an emerging technology that employs nanoparticles for the treatment of contaminated sites. nih.govnih.gov Due to their small size and high surface-area-to-volume ratio, nanoparticles can be highly reactive and effective in degrading or sequestering contaminants. Nanoscale zero-valent iron (nZVI) is one of the most studied nanomaterials for the remediation of chlorinated compounds. nih.gov These particles can act as a reducing agent, promoting the dechlorination of dioxins. Nanoremediation is seen as a promising approach for the sustainable removal of POPs, although concerns about the potential ecotoxicity of nanomaterials themselves are still under investigation. nih.govnih.gov
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants through oxidation with highly reactive species, primarily hydroxyl radicals (•OH). nih.govmdpi.com AOPs that have been explored for dioxin degradation include:
Photolysis and Photocatalysis: These processes use light (UV or visible) to break down contaminants. Photocatalysis often involves a semiconductor catalyst, such as titanium dioxide (TiO2), which generates hydroxyl radicals upon illumination. nih.gov
Fenton and Photo-Fenton Reactions: These methods use hydrogen peroxide in the presence of an iron catalyst to produce hydroxyl radicals. The reaction is enhanced by UV light in the photo-Fenton process. nih.govmdpi.com
Ozonation: The use of ozone, a powerful oxidant, to degrade organic compounds. mdpi.com
AOPs can be highly effective in destroying dioxins; however, there is a potential risk of forming other toxic by-products if the reaction conditions are not carefully controlled. nih.gov
Comparative Analysis of Remediation Efficiencies and Practical Limitations
The choice of a remediation technology for 1,2,3,6-TCDD contamination depends on a variety of factors, including the concentration of the contaminant, the scale of the contaminated area, soil type, cost, and regulatory requirements.
Table 3: Comparative Analysis of Remediation Technologies for Dioxins
| Technology | Efficiency | Practical Limitations |
|---|---|---|
| Bioremediation (Microbial) | Variable, can be high for low concentrations over long periods. | Slow process, sensitive to environmental conditions (pH, temperature), bioavailability of the contaminant can be low. |
| Phytoremediation | Generally lower for high concentrations, best for large areas with low contamination. | Slow process, limited to the root zone, potential for contaminants to enter the food chain, disposal of contaminated plant biomass. researchgate.net |
| Nanoremediation | Potentially high, rapid degradation. | Potential ecotoxicity of nanoparticles, delivery to the contaminated zone can be challenging, relatively new technology with limited full-scale applications. nih.govnih.gov |
| Advanced Oxidation Processes (AOPs) | High, rapid destruction of contaminants. | High cost, potential for formation of toxic by-products, may require complex equipment. nih.gov |
| Thermal Desorption | High removal efficiency from soil. | Energy-intensive, requires off-gas treatment, does not destroy the contaminant but separates it for further treatment. clu-in.org |
| Incineration | Very high destruction efficiency (>99.99%). | High cost, potential for air pollution and formation of new dioxins if not properly controlled, public opposition. clu-in.org |
| Soil Washing | High removal efficiency (66-99%). | Generates contaminated wastewater that requires further treatment, less effective for fine-grained soils. clu-in.orgresearchgate.net |
Sustainable Remediation Frameworks and Green Technologies
Green remediation is a key component of sustainable remediation frameworks, emphasizing the use of processes that are less energy-intensive, produce fewer harmful by-products, and utilize renewable resources. nih.gov Bioremediation and phytoremediation are often considered green technologies due to their reliance on natural processes. nih.govresearchgate.net Other green approaches include the use of environmentally friendly washing fluids in soil washing, such as those derived from sugarcane wine or compost leachate, which have shown high removal efficiencies for dioxins. researchgate.net
Sustainable remediation frameworks encourage a holistic life-cycle assessment of remediation options, considering factors beyond just contaminant removal. This includes energy consumption, greenhouse gas emissions, resource use, and community impacts. The goal is to find a net benefit by selecting a remediation strategy that effectively addresses the contamination while being socially and economically viable and protective of the environment in the long term.
Regulatory Science and Environmental Policy for 1,2,3,6 Tetrachlorodibenzo P Dioxin
International Regulatory Frameworks for Persistent Organic Pollutants (POPs)
The regulation of 1,2,3,6-Tetrachlorodibenzo-p-dioxin falls under the broad umbrella of international agreements governing persistent organic pollutants (POPs). These chemicals, which include dioxins, are recognized for their ability to remain in the environment for extended periods, travel long distances, accumulate in the fatty tissues of living organisms, and cause harm to human health and wildlife. epd.gov.hkiisd.org
The cornerstone of international efforts to control POPs is the Stockholm Convention on Persistent Organic Pollutants . Adopted in 2001 and entering into force in 2004, this global treaty aims to protect human health and the environment from these hazardous substances. iisd.orgwikipedia.org The convention initially targeted twelve of the most notorious POPs, often referred to as the "dirty dozen," which includes polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). epd.gov.hk Parties to the convention are obligated to take measures to reduce and, where feasible, ultimately eliminate the unintentional production and release of these substances. epd.gov.hk The convention outlines a process for reviewing and adding new POPs that meet specific criteria for persistence and transboundary threat. wikipedia.org
Another significant international agreement is the UNECE Convention on Long-Range Transboundary Air Pollution (CLRTAP) and its 1998 Aarhus Protocol on Persistent Organic Pollutants . This protocol targets the elimination of discharges, emissions, and losses of POPs. europa.eu It specifically requires parties to reduce their emissions of dioxins and furans, among other substances, to below their 1990 levels or an alternative base year. europa.euunece.org The protocol also establishes specific emission limit values for major stationary sources, such as waste incinerators. unece.org
The Basel Convention on the Control of Transboundary Movements of Hazardous Wastes and Their Disposal , adopted in 1989, also plays a crucial role. wikipedia.org While not directly regulating the production of dioxins, it governs the international movement of wastes that may contain them, such as those from industrial processes and incineration. eti-swiss.comyoutube.com The convention's goal is to minimize the generation of hazardous wastes and ensure their environmentally sound management as close to the source of generation as possible. wikipedia.org It operates under a prior informed consent (PIC) regime, meaning that exports of hazardous waste cannot proceed without the importing country's written consent. state.gov
These international frameworks create a comprehensive, albeit complex, regulatory landscape for managing the risks associated with this compound and other dioxin-like compounds. They emphasize a precautionary approach and the need for international cooperation to address the global threat of POPs. wikipedia.org
National and Regional Environmental Standards and Guidelines for Dioxin-Like Compounds
Building upon the foundation of international treaties, many countries and regions have established their own specific standards and guidelines for managing dioxin-like compounds, including this compound. These national and regional regulations often translate the broader goals of international agreements into concrete actions and legally binding limits.
In the European Union , the Stockholm Convention is implemented through Regulation (EU) 2019/1021 on persistent organic pollutants. wikipedia.org This regulation aims to eliminate or restrict the production and use of POPs and to minimize their release. The EU has also established a Community strategy for dioxins, furans, and PCBs to reduce their presence in the environment and in food and feed. europa.eu This has led to significant reductions in emissions from industrial sources through the implementation of best available techniques (BAT) under the Industrial Emissions Directive. europa.eu
The United States has also taken significant steps to control dioxin releases. The U.S. Environmental Protection Agency (EPA) regulates dioxins as hazardous air pollutants under the Clean Air Act. epa.gov This has resulted in the implementation of maximum achievable control technology (MACT) standards for major sources of dioxin emissions, including municipal, medical, and hazardous waste incinerators, as well as pulp and paper manufacturing facilities. epa.gov Dioxin releases to water are managed under the Clean Water Act. epa.gov
The following table provides an overview of selected regulatory limits and guidelines for dioxins in various environmental media. It is important to note that these values can vary by jurisdiction and are subject to change based on new scientific findings.
| Jurisdiction/Body | Medium | Guideline/Standard | Compound(s) |
| European Union | Air (Industrial Emissions) | Varies by industrial sector | PCDD/F |
| United States (EPA) | Water | 0.0013 pg/L (Water Quality Criterion) | 2,3,7,8-TCDD |
| World Health Organization (WHO) | Soil (Tolerable Daily Intake based) | Varies based on exposure scenario | PCDD/F, PCBs |
These national and regional efforts demonstrate a commitment to reducing human and environmental exposure to dioxin-like compounds. They often involve a multi-faceted approach that includes regulatory controls, monitoring programs, and research to better understand the sources, fate, and effects of these persistent pollutants.
Scientific Underpinnings for Environmental Risk Management and Policy Development
The development of effective environmental risk management strategies and policies for this compound and other dioxin-like compounds is heavily reliant on a robust scientific foundation. This scientific understanding encompasses several key areas that inform regulatory decision-making.
A critical aspect is the Toxic Equivalency Factor (TEF) approach. Recognizing that dioxins and similar compounds exist as complex mixtures in the environment, the TEF methodology was developed to simplify risk assessment. This approach assigns a toxicity value to individual dioxin congeners relative to the most toxic form, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), which is assigned a TEF of 1. The toxicity of a mixture is then expressed as a single value, the Toxic Equivalency (TEQ). This allows for a standardized assessment of the potential health risks posed by different combinations of dioxin-like compounds.
Environmental fate and transport studies are also fundamental. Research in this area investigates how dioxins are released into the environment, how they move through air, water, and soil, and where they ultimately accumulate. epd.gov.hk This knowledge is crucial for identifying key sources of contamination and predicting potential exposure pathways for both humans and wildlife. For example, understanding the long-range atmospheric transport of dioxins has been a driving force behind the global nature of regulatory frameworks like the Stockholm Convention. iisd.org
Human and ecological toxicology studies provide the data necessary to understand the potential adverse effects of dioxin exposure. These studies, which can range from laboratory experiments with cell cultures and animals to epidemiological investigations in human populations, help to identify the various health endpoints of concern, such as carcinogenicity, reproductive and developmental effects, and immune system dysfunction. iisd.org This toxicological data is essential for establishing health-based guidance values, such as tolerable daily intakes (TDIs), which are used to set environmental standards.
The following table highlights key scientific inputs that inform the risk management and policy development for dioxin-like compounds.
| Scientific Input | Description | Relevance to Policy |
| Toxic Equivalency Factors (TEFs) | A system for estimating the combined toxicity of complex mixtures of dioxin-like compounds. | Allows for standardized risk assessment and the setting of regulatory limits for mixtures. |
| Environmental Fate and Transport Modeling | Studies that predict the movement and accumulation of dioxins in the environment. | Helps identify sources, exposure pathways, and the need for international action. |
| Toxicological Studies | Research on the adverse health effects of dioxin exposure in humans and wildlife. | Provides the basis for setting health-based guidance values and environmental standards. |
| Emission Inventories | Quantification of dioxin releases from various sources. | Informs the development of emission reduction strategies and regulations for specific industries. |
The continuous evolution of scientific knowledge in these areas is vital for refining risk assessments and ensuring that environmental policies remain protective of human health and the environment.
Interplay between Scientific Research and Regulatory Decision-Making
The relationship between scientific research and regulatory decision-making for this compound and other POPs is a dynamic and iterative process. Scientific findings provide the evidence base for the development, implementation, and evaluation of environmental policies, while regulatory needs often drive the direction of future research.
A clear example of this interplay is the process for adding new chemicals to the Stockholm Convention. The Persistent Organic Pollutants Review Committee (POPRC) , a subsidiary body of the Convention, is responsible for reviewing proposals for the listing of new POPs. iisd.org This review process is strictly based on scientific criteria, including data on persistence, bioaccumulation, potential for long-range environmental transport, and adverse effects. Scientific experts from around the world evaluate the available evidence and make recommendations to the Conference of the Parties (COP), which then makes the final regulatory decision.
Furthermore, the development of Best Available Techniques (BAT) and Best Environmental Practices (BEP) for minimizing unintentional releases of dioxins is a direct result of scientific and technological research. pops.int As our understanding of dioxin formation mechanisms improves and new pollution control technologies are developed, this information is incorporated into guidance documents and regulatory requirements for industrial facilities. The "Toolkit for Identification and Quantification of Releases of Dioxins, Furans and Other Unintentional POPs" is a prime example of a scientifically-based tool developed to assist countries in meeting their obligations under the Stockholm Convention. pops.int
The ongoing monitoring of dioxin levels in the environment and in human populations also serves as a critical feedback loop for regulators. This data helps to assess the effectiveness of existing policies and can trigger a re-evaluation of standards and control measures if levels are not declining as expected or if new hotspots of contamination are identified.
This continuous dialogue between the scientific community and regulatory bodies is essential for ensuring that policies for managing the risks of dioxin-like compounds are based on the best available evidence and are adapted over time as our scientific understanding evolves.
Current Research Gaps and Future Directions in 1,2,3,6 Tetrachlorodibenzo P Dioxin Studies
Refinement of Environmental Fate and Transport Models for Long-Term Predictions
Understanding the long-term environmental behavior of 1,2,3,6-TCDD is critical for assessing its potential impact. Current research efforts are focused on refining environmental fate and transport models to provide more accurate long-term predictions. These models are essential for understanding how dioxins move through and persist in various environmental compartments, including soil, water, air, and biota.
A significant challenge in modeling the environmental fate of dioxins is their hydrophobicity, or tendency to repel water, which leads to their accumulation in soil, sediments, and fatty tissues of organisms. epa.gov The octanol-water partition coefficient (Kow) and organic carbon-water (B12546825) partition coefficient (Koc) are key parameters in these models, with estimates for log Kow and log Koc for TCDD congeners ranging from approximately 6.5 to 8.0 and 6.5 to 7.5, respectively. epa.gov However, there is considerable uncertainty in these values, which can lead to inaccuracies in model predictions. epa.gov
Future research will likely focus on developing more sophisticated models, such as the CalTOX model, which integrates multimedia transport and transformation processes to assess exposure and health risks from contaminated soils. ca.gov These models require a comprehensive set of chemical-specific properties, environmental characteristics, and exposure parameters to function effectively. ca.gov A key area for improvement is the determination of intermedia transfer factors (ITFs), which define the concentration relationships between different environmental media. ca.gov
Table 1: Key Parameters in Environmental Fate and Transport Models for Dioxins
| Parameter | Description | Typical Range for TCDDs |
| Log Kow | Octanol-water partition coefficient | 6.5 - 8.0 epa.gov |
| Log Koc | Organic carbon-water partition coefficient | 6.5 - 7.5 epa.gov |
| ITFs | Intermedia Transfer Factors | Varies by media and congener ca.gov |
This table is interactive. Click on the headers to sort the data.
Deeper Elucidation of Non-Canonical Molecular Mechanisms of Action
The primary mechanism of dioxin toxicity is through the activation of the aryl hydrocarbon receptor (AHR), a protein that regulates gene expression. nih.govwikipedia.org This is often referred to as the canonical pathway. However, emerging research is exploring non-canonical, or AHR-independent, pathways of dioxin toxicity.
While the AHR is central to the toxic effects of many dioxins, there is evidence of divergent signaling pathways. pnas.org For instance, some studies suggest that dioxins can interact with other cellular signaling systems, such as the epidermal growth factor receptor (EGFR). escholarship.org This interaction may contribute to some of the toxic effects observed.
Furthermore, research into the AHR itself has revealed a more complex picture than previously understood. The AHR can interact with other transcription factors and signaling pathways, and its activation can be influenced by a variety of ligands, not just dioxins. nih.gov The AHR repressor (AHRR) also plays a crucial role in modulating AHR signaling. nih.gov
Future research in this area will aim to:
Identify and characterize novel protein interactions with 1,2,3,6-TCDD.
Investigate AHR-independent signaling cascades affected by this specific congener.
Understand the crosstalk between the AHR pathway and other cellular signaling networks.
Development of Novel, Rapid, and Cost-Effective Analytical Methodologies
The detection and quantification of specific dioxin congeners like 1,2,3,6-TCDD in environmental and biological samples is a complex and expensive process. dntb.gov.ua The standard method, high-resolution gas chromatography combined with high-resolution mass spectrometry (HRGC/HRMS), is highly sensitive and specific but requires sophisticated instrumentation and highly trained personnel. dntb.gov.uanih.gov
There is a significant need for the development of novel analytical methods that are more rapid, cost-effective, and suitable for high-throughput screening. Some of the promising areas of research include:
Biosensors: These devices utilize biological components, such as antibodies or receptors, to detect the presence of specific chemicals. dntb.gov.ua Biosensors for dioxins are still under development but show potential for rapid and sensitive detection. dntb.gov.ua
Immunoassays: These methods use antibodies to detect and quantify substances. They can be a faster and less expensive alternative to HRGC/HRMS for initial screening of samples.
Chemically Activated Luciferase Gene Expression (CALUX) Bioassay: This bioassay measures the total AHR-mediated activity of a sample, providing a measure of its dioxin-like toxicity. dntb.gov.ua
Table 2: Comparison of Analytical Methods for Dioxin Detection
| Method | Principle | Advantages | Disadvantages |
| HRGC/HRMS | Separation by gas chromatography and detection by mass spectrometry | High sensitivity and specificity nih.gov | Expensive, time-consuming dntb.gov.ua |
| Biosensors | Biological recognition element | Potential for rapid, real-time detection dntb.gov.ua | Still in development dntb.gov.ua |
| Immunoassays | Antibody-based detection | Faster and less expensive for screening | May have cross-reactivity |
| CALUX Bioassay | Measures AHR activation | Provides a measure of total dioxin-like toxicity dntb.gov.ua | Does not identify individual congeners |
This table is interactive. Click on the headers to sort the data.
Enhancement and Optimization of Remediation Technologies for Complex Matrices
Cleaning up sites contaminated with dioxins, including 1,2,3,6-TCDD, presents a significant challenge. Dioxins are persistent in the environment and bind tightly to soil and sediment particles. clu-in.org A variety of remediation technologies are available, but their effectiveness can be limited, especially in complex environmental matrices. clu-in.orgclu-in.org
Current remediation technologies can be broadly categorized as thermal, non-thermal, and biological.
Thermal Technologies: Incineration at high temperatures (above 1200°C) is considered one of the most effective methods for destroying dioxins. clu-in.org Thermal desorption is another common technique that uses lower temperatures to vaporize dioxins from contaminated materials. clu-in.org
Non-Thermal Technologies: These include methods like base-catalyzed decomposition and photodegradation with ultraviolet light. clu-in.org
Biological Technologies: Bioremediation and phytoremediation are emerging as more sustainable and cost-effective options. clu-in.orgnih.gov These methods use microorganisms or plants to break down or contain contaminants. For example, aerobic composting has shown treatment efficiencies of 65% to 85% for dioxins. nih.gov
Future research will focus on enhancing the efficiency and applicability of these technologies, particularly for complex matrices like mixed-waste sites. This includes developing novel catalysts for degradation, optimizing conditions for bioremediation, and exploring synergistic combinations of different treatment methods.
Advanced Methodologies for Ecological Risk Assessment and Uncertainty Reduction
Ecological risk assessment for dioxins is a complex process with inherent uncertainties. nih.govnih.gov These assessments aim to evaluate the potential for adverse effects on wildlife populations exposed to these compounds. ornl.gov A key component of this is the use of Toxicity Reference Values (TRVs), which are derived from toxicological studies. tandfonline.com
One of the major sources of uncertainty is the extrapolation of toxicity data from laboratory animals to wildlife species. nih.govnih.gov The Toxicity Equivalency Factor (TEF) approach is used to estimate the toxicity of different dioxin congeners relative to the most toxic form, 2,3,7,8-TCDD. researchgate.net However, this approach has its limitations, as different congeners can have different pharmacokinetic behaviors. health.state.mn.us
Future directions in this field include:
Developing more sophisticated probabilistic risk assessment models that can better account for uncertainty.
Generating more species-specific toxicity data to reduce the need for extrapolation.
Incorporating data on the bioavailability and bioaccumulation of specific congeners like 1,2,3,6-TCDD in different food webs.
Utilizing physiologically based pharmacokinetic (PBPK) modeling to better predict internal doses in various species. nih.govresearchgate.net
Interdisciplinary Research for Comprehensive Dioxin Science
Addressing the multifaceted challenges posed by 1,2,3,6-TCDD and other dioxins requires a collaborative, interdisciplinary approach. This involves integrating knowledge from various fields, including chemistry, toxicology, environmental science, engineering, and public health.
The history of dioxin research highlights the importance of such collaboration. For example, the discovery of dioxins in fly ash from industrial facilities was a crucial step in understanding their sources and environmental distribution. acs.org Similarly, the development of the TEF concept required input from both toxicologists and chemists. nih.gov
Future interdisciplinary research should focus on:
Developing a more holistic understanding of the entire lifecycle of dioxins, from their formation to their ultimate fate in the environment.
Fostering communication and collaboration between scientists, regulators, and the public to ensure that scientific findings are effectively translated into policy and practice.
Encouraging research that bridges the gap between basic science and applied technology, leading to the development of more effective solutions for managing dioxin contamination.
By fostering a comprehensive and collaborative research environment, the scientific community can continue to advance our understanding of 1,2,3,6-Tetrachlorodibenzo-p-dioxin and develop effective strategies to mitigate its potential risks.
Q & A
Q. How can researchers differentiate 1,2,3,6-TCDD from other TCDD isomers in analytical workflows?
Gas chromatography-mass spectrometry (GC-MS) with high-resolution columns is recommended for isomer separation. Use retention indices and fragmentation patterns to distinguish positional isomers. For example, EPA Method 613 (originally designed for 2,3,7,8-TCDD) can be adapted by optimizing column polarity and temperature gradients . NIST spectral libraries and isotope dilution techniques improve specificity . Cross-validate results with nuclear magnetic resonance (NMR) if synthetic standards are available.
Q. What experimental models are suitable for studying the Ah receptor (AHR) binding affinity of 1,2,3,6-TCDD?
Competitive receptor binding assays using hepatic cytosol from rodents (e.g., rats, mice) are standard. Prepare cytosol fractions and use radiolabeled 2,3,7,8-TCDD as a ligand. Compare displacement curves of 1,2,3,6-TCDD to calculate relative binding affinity. Note that AHR affinity varies by species due to structural differences in the receptor’s ligand-binding domain . Include positive controls (e.g., 2,3,7,8-TCDD) and negative controls (non-dioxin-like PCBs) to validate assay sensitivity.
Q. How should researchers address discrepancies in toxicity data across studies?
Conduct a systematic review of RePs (Representative Publications) to identify confounding variables, such as dosing regimens, vehicle solvents, or species/strain-specific responses. For example, intraperitoneal vs. oral administration may alter bioavailability. Use meta-analysis tools to quantify heterogeneity and apply weight-of-evidence approaches, as outlined in EPA TEF guidelines . Prioritize studies with dose-response data and mechanistic endpoints (e.g., CYP1A1 induction).
Advanced Research Questions
Q. What methodologies are recommended for assessing the environmental fate of 1,2,3,6-TCDD in soil-water systems?
Use non-toxic TCDD isomers (e.g., 1,2,7,8-TCDD) as analogs in controlled column experiments to study sorption, leaching, and biodegradation. Apply stable isotope-labeled 1,2,3,6-TCDD to track transport dynamics via LC-MS/MS. Measure organic carbon-water partitioning coefficients (KOC) and correlate with soil organic matter content. Field studies should account for photodegradation rates under natural UV exposure .
Q. How can in vivo models elucidate the developmental toxicity of 1,2,3,6-TCDD compared to 2,3,7,8-TCDD?
Generate conditional Ahr-knockout mice to isolate hepatocyte- vs. endothelial-specific effects. Dose pregnant dams with 1,2,3,6-TCDD during critical gestation windows and evaluate fetal outcomes (e.g., cleft palate, hepatic defects). Compare results to 2,3,7,8-TCDD cohorts. Include transcriptomic profiling (RNA-seq) of liver tissue to identify unique pathway perturbations, such as disruptions in xenobiotic metabolism or growth signaling .
Q. What strategies mitigate uncertainties in applying TEFs to 1,2,3,6-TCDD for risk assessment?
Develop relative potency factors (RPFs) using a tiered approach:
- Tier 1: In vitro AHR activation assays (e.g., luciferase reporter gene assays).
- Tier 2: In vivo studies measuring hepatic CYP1A1/1B1 induction and immune suppression.
- Tier 3: Chronic exposure models to quantify tumor promotion potency. Validate RPFs against epidemiological data where available, and incorporate probabilistic uncertainty analysis (e.g., Monte Carlo simulations) .
Q. How do mixture interactions between 1,2,3,6-TCDD and heavy metals (e.g., Hg, Cd) affect toxicity mechanisms?
Design co-exposure studies in human hepatoma cell lines (HepG2) or primary hepatocytes. Pre-treat cells with subtoxic metal doses, then administer 1,2,3,6-TCDD. Assess synergistic/antagonistic effects via oxidative stress markers (e.g., ROS, glutathione depletion) and mitochondrial dysfunction (JC-1 staining). Use factorial ANOVA to disentangle interaction effects. For in vivo validation, employ zebrafish embryos to visualize developmental anomalies in real time .
Data Contradictions and Resolution
-
Conflict: Variability in AHR binding affinity across studies.
Resolution: Standardize assay conditions (e.g., cytosol protein concentration, incubation time) and use a common reference compound (e.g., 2,3,7,8-TCDD = 1.0 RPF). Report results with 95% confidence intervals . -
Conflict: Discrepant environmental half-life estimates.
Resolution: Conduct parallel experiments under controlled humidity, temperature, and microbial activity. Use radiometric detection (e.g., <sup>14</sup>C-labeled TCDD) for precise degradation tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
